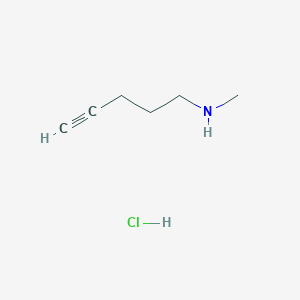![molecular formula C11H9F3O3 B1435152 3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid CAS No. 1214790-33-6](/img/structure/B1435152.png)
3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid
Übersicht
Beschreibung
The compound “3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid” is a synthetic organic compound with the CAS Number: 1214791-66-8 . It has a molecular weight of 246.19 and is commonly known as MTPA or Mandelic acid derivative.
Molecular Structure Analysis
The IUPAC name for this compound is (E)-3-(3-methoxy-4-(trifluoromethyl)phenyl)acrylic acid . The InChI code is 1S/C11H9F3O3/c1-17-9-6-7(3-5-10(15)16)2-4-8(9)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Mechanism of Acidolysis in Lignin Model Compounds
The study by Yokoyama (2015) explores the acidolysis mechanism of lignin model compounds, including those with methoxy and trifluoromethyl groups. Although the compound is not directly studied, insights into the behavior of similar methoxy-phenyl groups in chemical reactions can be relevant. The research highlights how different structures influence acidolysis outcomes, suggesting potential avenues for utilizing similar compounds in lignin degradation or modification processes (Yokoyama, 2015).
Stability and Degradation of Nitisinone
Barchańska et al. (2019) conducted a study on nitisinone, a compound that, like the one , contains trifluoromethyl and methoxy functionalities. This research focused on understanding the stability and degradation pathways of nitisinone, revealing how environmental conditions affect its degradation products. These findings could inform the stability and environmental impact of similar compounds, providing a basis for their application in medical or environmental contexts (Barchańska et al., 2019).
Applications of Phosphonic Acid
Sevrain et al. (2017) review the diverse applications of phosphonic acids, which, like the compound of interest, are utilized for their bioactive properties and in material science. This review outlines how modifications to phosphonic acids can enhance their utility in various fields, such as in drug development, surface functionalization, and as bioactive agents. The versatility of phosphonic acids could hint at the multifaceted applications of structurally related compounds (Sevrain et al., 2017).
Syringic Acid's Pharmacological Importance
Srinivasulu et al. (2018) review the occurrence, biosynthesis, and importance of syringic acid, a compound that shares the methoxy-phenyl motif with the compound . This review extensively covers the therapeutic applications of syringic acid, including its antioxidant, antimicrobial, and anti-inflammatory properties. The discussed biological activities could suggest potential research applications for compounds with methoxy groups on aromatic rings (Srinivasulu et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
(E)-3-[2-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-9-6-8(11(12,13)14)4-2-7(9)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCJMKSOPUUFDP-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Phenyl-6,8-dioxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1435069.png)
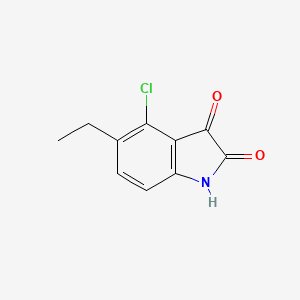
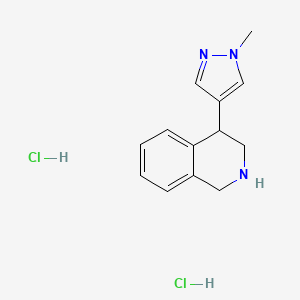
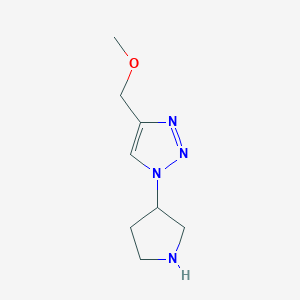
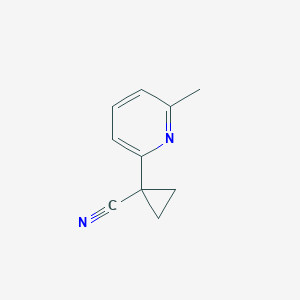
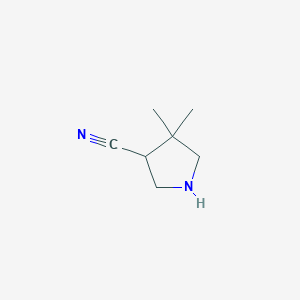
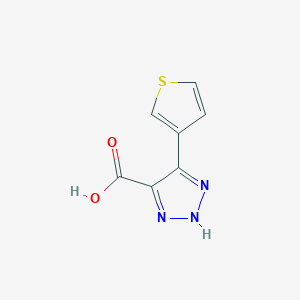
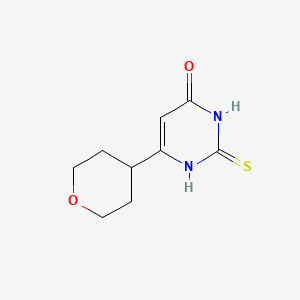
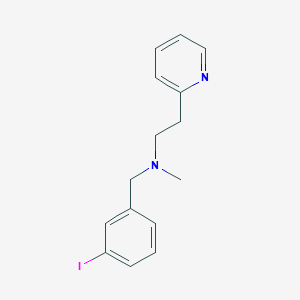
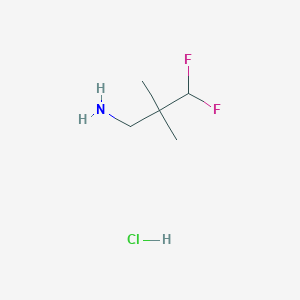
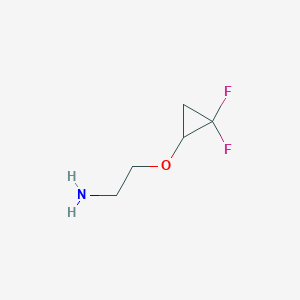
![2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1435088.png)
![3,9-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1435090.png)
